Hypolaetin-8-glucoside is classified as a flavonoid glycoside, specifically a derivative of hypolaetin, which belongs to the flavone class of flavonoids. It is predominantly found in the Lamiaceae family of plants, particularly in Sideritis species, which are traditionally used in herbal medicine. The compound's structure consists of a hypolaetin aglycone linked to a glucose molecule at the 8-position, enhancing its solubility and bioavailability compared to its aglycone counterpart.
The synthesis of hypolaetin-8-glucoside can occur through various methods:
Hypolaetin-8-glucoside has a molecular formula of and a molecular weight of approximately 346.32 g/mol. Its structural features include:
The chemical structure can be represented as follows:
Hypolaetin-8-glucoside participates in several chemical reactions that contribute to its biological activities:
The mechanism through which hypolaetin-8-glucoside exerts its effects involves multiple pathways:
Hypolaetin-8-glucoside possesses several physical and chemical properties:
Studies have shown that hypolaetin-8-glucoside has a melting point range between 210°C to 220°C, indicating good thermal stability for potential pharmaceutical formulations.
Hypolaetin-8-glucoside has several promising applications in scientific research and medicine:
Hypolaetin-8-glucoside (C₂₁H₂₀O₁₂) is a flavonoid glucoside where the sugar moiety β-D-glucose is attached at the 8-hydroxyl position of hypolaetin (3',4',5,7,8-pentahydroxyflavone). Its systematic IUPAC name is 2-(3,4-dihydroxyphenyl)-8-(β-D-glucopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one [4] [7]. The compound has a molecular weight of 464.38 g/mol and exhibits stereospecificity with five defined stereocenters in the glucopyranose unit, as confirmed by its absolute stereochemistry (2R,3S,4S,5R,6S) [6]. Key structural features include:
Table 1: Structural and Physicochemical Properties
Property | Value/Descriptor |
---|---|
Molecular Formula | C₂₁H₂₀O₁₂ |
Molecular Weight | 464.38 g/mol |
CAS Registry Number | 27686-36-8 |
Melting Point | 266–267°C |
Predicted Boiling Point | 865.1 ± 65.0°C |
SMILES Notation | OC[C@H]1OC@@HC@HC@@H[C@@H]1O |
PubChem CID (Primary) | 5318255 |
Hypolaetin-8-glucoside was first isolated and characterized in 1985 from the aerial parts of Sideritis leucantha (Lamiaceae), a plant endemic to the Mediterranean region. The discovery was documented in Phytochemistry by Tomás et al., who identified it through spectroscopic analysis and chemical degradation [2] [5]. This finding was significant as it revealed:
Hypolaetin-8-glucoside exhibits selective occurrence within the genus Sideritis and a limited number of other taxa:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2